molecular formula C29H45N5 B12570708 2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine CAS No. 191546-16-4

2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine

Cat. No.: B12570708
CAS No.: 191546-16-4
M. Wt: 463.7 g/mol
InChI Key: SAONWUWLGMZMJD-UHFFFAOYSA-N
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Description

2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine is a complex organic compound that belongs to the family of bis(pyrazolyl)pyridines. These compounds are known for their versatile coordination chemistry and are often used as ligands in the formation of metal complexes. The unique structure of this compound allows it to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine typically involves the reaction of 2,6-dichloropyridine with 5-nonyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s molecular targets include enzymes and receptors, and its pathways involve modulation of metal ion homeostasis and redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine is unique due to its long nonyl side chains, which enhance its lipophilicity and ability to interact with hydrophobic environments. This property makes it particularly useful in applications requiring interaction with lipid membranes or hydrophobic surfaces .

Properties

CAS No.

191546-16-4

Molecular Formula

C29H45N5

Molecular Weight

463.7 g/mol

IUPAC Name

2,6-bis(5-nonyl-1H-pyrazol-3-yl)pyridine

InChI

InChI=1S/C29H45N5/c1-3-5-7-9-11-13-15-18-24-22-28(33-31-24)26-20-17-21-27(30-26)29-23-25(32-34-29)19-16-14-12-10-8-6-4-2/h17,20-23H,3-16,18-19H2,1-2H3,(H,31,33)(H,32,34)

InChI Key

SAONWUWLGMZMJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=NN1)C2=NC(=CC=C2)C3=NNC(=C3)CCCCCCCCC

Origin of Product

United States

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